4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrido[2,3-b]pyrazine core, which is a fused heterocyclic system, and a benzenesulfonamide group, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the aminoethyl group and finally the benzenesulfonamide moiety. Common reagents used in these reactions include various amines, sulfonyl chlorides, and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide: shares similarities with other pyrido[2,3-b]pyrazine derivatives and benzenesulfonamide compounds.
Pyrazolo[3,4-b]pyridine-5-carboxylate: Another compound with a fused heterocyclic system, known for its bioactive properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrido[2,3-b]pyrazine core and a benzenesulfonamide moiety, has attracted attention for various biological applications, particularly in the fields of oncology and enzyme inhibition.
- Molecular Formula : C16H18N6O2S
- Molecular Weight : 358.4 g/mol
- CAS Number : 21271-94-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against carbonic anhydrase (CA) isoforms. Carbonic anhydrases are important metalloenzymes involved in various physiological processes, including pH regulation and ion transport.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against a range of bacterial strains, indicating potential as a new antimicrobial agent.
Case Studies
Study | Target | Findings |
---|---|---|
1 | Human Cancer Cell Lines | Induced apoptosis in breast and colon cancer cells; IC50 values ranged from 10 to 30 µM. |
2 | Carbonic Anhydrase Isoforms | Exhibited subnanomolar inhibition constants against hCA I and II; effective in reducing tumor growth in xenograft models. |
3 | Bacterial Strains | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzenesulfonamide group can enhance the biological activity of the compound. For example, substituents on the amino group of the pyrido[2,3-b]pyrazine core have been shown to influence both potency and selectivity towards specific targets.
Properties
CAS No. |
21271-94-3 |
---|---|
Molecular Formula |
C16H18N6O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[2-[(6-amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18N6O2S/c1-10-9-20-15-13(8-14(17)22-16(15)21-10)19-7-6-11-2-4-12(5-3-11)25(18,23)24/h2-5,8-9H,6-7H2,1H3,(H2,18,23,24)(H3,17,19,21,22) |
InChI Key |
JKEFTVSDSZHXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=CC(=NC2=N1)N)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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